L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-tyrosyl-L-cysteine
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Overview
Description
L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-tyrosyl-L-cysteine is a peptide compound composed of five amino acids: two cysteine residues, two tyrosine residues, and one additional cysteine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-tyrosyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-cysteine) is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (L-cysteine) is coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 are repeated for the remaining amino acids (L-tyrosine, L-tyrosine, and L-cysteine).
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism (e.g., E. coli), which then produces the peptide through its natural protein synthesis machinery. The peptide is subsequently extracted and purified.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-tyrosyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The phenolic hydroxyl groups in tyrosine residues can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds to thiol groups.
Substitution: Electrophilic aromatic substitution can occur with reagents like nitrating agents (HNO₃) or halogenating agents (Br₂).
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified tyrosine residues with various substituents.
Scientific Research Applications
L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-tyrosyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-tyrosyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and modulate enzyme activity. The cysteine residues can undergo redox reactions, influencing cellular redox states and signaling pathways. The tyrosine residues can participate in phosphorylation and other post-translational modifications, affecting protein function and interactions.
Comparison with Similar Compounds
Similar Compounds
L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-tyrosyl: Similar structure but lacks the additional cysteine residue.
L-Cysteinyl-L-prolyl-L-tyrosyl: Contains proline instead of additional tyrosine and cysteine residues.
L-Cysteinyl-L-cysteinyl-L-tyrosyl: Shorter peptide with fewer tyrosine and cysteine residues.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-tyrosyl-L-cysteine is unique due to its specific sequence and the presence of multiple cysteine and tyrosine residues. This composition allows it to form multiple disulfide bonds and participate in various biochemical reactions, making it valuable for research and potential therapeutic applications.
Properties
CAS No. |
918412-71-2 |
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Molecular Formula |
C27H35N5O8S3 |
Molecular Weight |
653.8 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C27H35N5O8S3/c28-18(11-41)23(35)31-21(12-42)26(38)30-19(9-14-1-5-16(33)6-2-14)24(36)29-20(10-15-3-7-17(34)8-4-15)25(37)32-22(13-43)27(39)40/h1-8,18-22,33-34,41-43H,9-13,28H2,(H,29,36)(H,30,38)(H,31,35)(H,32,37)(H,39,40)/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
YHHQZONGHZYGSX-YFNVTMOMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)NC(=O)C(CS)N)O |
Origin of Product |
United States |
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